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molecular formula C15H13FN2O3 B8608541 Benzoic acid, 2-[[[(4-fluorophenyl)amino]acetyl]amino]- CAS No. 131058-49-6

Benzoic acid, 2-[[[(4-fluorophenyl)amino]acetyl]amino]-

Cat. No. B8608541
M. Wt: 288.27 g/mol
InChI Key: NDFUKVZAOICRQE-UHFFFAOYSA-N
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Patent
US05217961

Procedure details

N(chloroacetyl)anthranilic acid 4.0 g (8 mmol) and p-fluoroaniline 5.3 ml (56 mmol) were dissolved in 4 ml of dimethylformamide and heated at 80° to 90° C. for 4 hours. The reaction solution was poured into ice water and deposited crystals were collected by filtration. These crystals were washed with ether and recrystallized from ethanol to obtain N-[(4-fluorophenylamino)acetyl]anthranilic acid (melting point: 217° to 219° C.) 2.4 g (yield: 46%).
Name
N(chloroacetyl)anthranilic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9])=[O:4].[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1>CN(C)C=O>[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][CH2:2][C:3]([NH:5][C:6]2[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8]([OH:10])=[O:9])=[O:4])=[CH:18][CH:17]=1

Inputs

Step One
Name
N(chloroacetyl)anthranilic acid
Quantity
4 g
Type
reactant
Smiles
ClCC(=O)NC=1C(C(=O)O)=CC=CC1
Name
Quantity
5.3 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° to 90° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
These crystals were washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NCC(=O)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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